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Compound of Interest

Compound Name: FK-453

Cat. No.: B1672742

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preclinical data
available for HMPL-453 (also known as fanregratinib), a highly potent and selective inhibitor of
Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3. The information presented is
synthesized from publicly available research, primarily from conference abstracts and company
disclosures.

Core Compound Profile

HMPL-453 is an orally bioavailable small molecule inhibitor targeting FGFR types 1, 2, and 3.
[1] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene
amplification, mutations, or fusions, is a known driver of tumor growth, angiogenesis, and
resistance to therapy in various cancers. HMPL-453 is designed to inhibit these aberrant
signaling pathways, thereby exerting an antineoplastic effect.[1]

In Vitro Activity

The in vitro potency and selectivity of HMPL-453 have been characterized through various
biochemical and cellular assays.

Kinase Inhibition Profile

HMPL-453 demonstrates potent and selective inhibition of FGFRL1, 2, and 3, with significantly
weaker activity against FGFR4.
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Target IC50 (nM)
FGFR1 6

FGFR2 4

FGFR3 6

FGFR4 425

Table 1: Biochemical potency of HMPL-453 against FGFR kinases.[2][3]

Anti-proliferative Activity

The compound has shown selective anti-proliferative activity in tumor cell lines with
dysregulated FGFR signaling.

Cell Line Type GI50 Range (nM)
Tumor cell lines with FGFR aberrations 3-105
Tumor cell lines without FGFR aberrations > 1500

Table 2: Anti-proliferative activity of HMPL-453 in cancer cell lines.[2][3]

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the in vivo anti-tumor activity of HMPL-
453.

Monotherapy in Xenograft Models

Oral administration of HMPL-453 resulted in dose-dependent tumor growth inhibition in multiple
FGFR-altered tumor models. A dose of 50 mg/kg/day was shown to induce tumor regression in
most of the tested models.[2][3]

Combination Therapy
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In an immune-competent mouse model with an FGFR2 fusion, HMPL-453 demonstrated a
significant improvement in anti-tumor activity when combined with an anti-PD-1 antibody,
suggesting a potential synergistic effect and a role in priming the tumor immune
microenvironment.[2][3]

Mechanism of Action and Signaling Pathway

HMPL-453 exerts its therapeutic effect by inhibiting the FGFR signaling cascade. Upon binding,
it blocks the phosphorylation of FGFR and downstream signaling proteins, leading to the
inhibition of cell proliferation and survival.[2][3]
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FGFR Signaling Pathway and HMPL-453 Inhibition.

Experimental Protocols

The following sections describe representative methodologies for the key experiments cited in
the preclinical evaluation of HMPL-453. These are based on standard laboratory practices for
the mentioned assays.

In Vitro Kinase Inhibition Assay (Representative
Protocol)
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e Assay Principle: To determine the half-maximal inhibitory concentration (IC50) of HMPL-453
against FGFR kinases. Assays such as the Transcreener™ Fluorescence Polarization assay
or the Z'-LYTE™ kinase assay are commonly used.[2][3]

e Procedure (based on Transcreener™ FP Assay):

[e]

Prepare a serial dilution of HMPL-453.

o In a multi-well plate, combine the recombinant FGFR enzyme, a suitable substrate, and
ATP.

o Add the diluted HMPL-453 to the reaction mixture.
o Incubate to allow the kinase reaction to proceed.

o Add the Transcreener® ADP2 FP detection mix, which contains an ADP antibody and a
fluorescent tracer.

o Incubate to allow the tracer to bind to the antibody.

o Measure the fluorescence polarization. The signal is inversely proportional to the amount
of ADP produced, and therefore to the kinase activity.

o Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of
the HMPL-453 concentration.
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Workflow for In Vitro Kinase Inhibition Assay.

Cell Proliferation Assay (Representative Protocol)

¢ Assay Principle: To determine the half-maximal growth inhibitory concentration (GI50) of

HMPL-453 on cancer cell lines. Assays like CellTiter-Glo® luminescent or CCK-8 are used
for this purpose.[2][3]

e Procedure (based on CellTiter-Glo® Assay):

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b1672742?utm_src=pdf-body-img
https://assets.fishersci.com/TFS-Assets/LSG/manuals/O-062195-r1%20US%200405.pdf
https://www.promega.com/~/media/Files/Resources/Cell%20Notes/cn002/CellTiter-Glo%20Luminescent%20Cell%20Viability%20Assay-%20A%20Sensitive.ashx
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672742?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

o Seed cancer cells in a 96-well plate and allow them to adhere overnight.
o Treat the cells with a serial dilution of HMPL-453.

o Incubate for a specified period (e.g., 72 hours).

o Equilibrate the plate to room temperature.

o Add CellTiter-Glo® reagent to each well.

o Mix on an orbital shaker to induce cell lysis.

o Incubate at room temperature to stabilize the luminescent signal.

o Measure the luminescence, which is proportional to the amount of ATP and thus the
number of viable cells.

o Calculate the GI50 value by plotting the percentage of cell growth inhibition against the
logarithm of the HMPL-453 concentration.

Western Blot Analysis of FGFR Phosphorylation
(Representative Protocol)

e Assay Principle: To detect the inhibition of FGFR phosphorylation in cancer cells treated with
HMPL-453.

e Procedure:
o Culture cancer cells with known FGFR alterations.
o Treat the cells with various concentrations of HMPL-453 for a specified time.
o Lyse the cells and quantify the protein concentration.
o Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

o Block the membrane and incubate with a primary antibody specific for phosphorylated
FGFR (p-FGFR).
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o Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
o Add a chemiluminescent substrate and detect the signal.

o Normalize the p-FGFR signal to total FGFR or a loading control (e.g., B-actin) to determine
the extent of inhibition.[4]

In Vivo Xenograft Studies (Representative Protocol)

o Animal Model: Nu/Nu nude mice for general efficacy studies and immune-competent BALB/c
mice for combination studies with immunotherapy.[2][3]

e Procedure:

o Implant human tumor cells with FGFR alterations subcutaneously into the flank of the
mice.

o Allow the tumors to grow to a palpable size.
o Randomize the mice into treatment and control groups.

o Administer HMPL-453 orally at specified doses and schedules. The control group receives
a vehicle.

o Measure tumor volume and body weight regularly.

o At the end of the study, tumors can be excised for further analysis (e.g., western blot,
immunohistochemistry).
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Workflow for In Vivo Xenograft Efficacy Study.

Conclusion

The preclinical data for HMPL-453 demonstrate its potential as a potent and selective inhibitor
of FGFR1, 2, and 3. The compound exhibits significant in vitro anti-proliferative activity in
cancer cell lines with FGFR alterations and has shown promising anti-tumor efficacy in in vivo
models, both as a monotherapy and in combination with an immune checkpoint inhibitor. These
findings support the continued clinical development of HMPL-453 for the treatment of patients

with FGFR-driven malignancies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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